molecular formula C10H19ClN2O B15311240 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride

1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride

Katalognummer: B15311240
Molekulargewicht: 218.72 g/mol
InChI-Schlüssel: JUVKDTZRFYGROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride is a chemical compound with the molecular formula C10H18N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine ring, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

The synthesis of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with N-methylpiperidin-4-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropanecarbonyl-N-methylpiperidin-4-aminehydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combined cyclopropane and piperidine structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H19ClN2O

Molekulargewicht

218.72 g/mol

IUPAC-Name

cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C10H18N2O.ClH/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8;/h8-9,11H,2-7H2,1H3;1H

InChI-Schlüssel

JUVKDTZRFYGROV-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCN(CC1)C(=O)C2CC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.